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Compound of Interest

Compound Name:
2-(Methylsulfonyl)pyrimidine-4-

carboxylic acid

Cat. No.: B173869 Get Quote

An In-Depth Technical Guide to 2-(Methylsulfonyl)pyrimidine-4-carboxylic Acid: Structure,

Properties, and Applications

Abstract
This technical guide provides a comprehensive overview of 2-(methylsulfonyl)pyrimidine-4-
carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal

chemistry and drug development. The molecule integrates a pyrimidine core, recognized as a

privileged scaffold in numerous bioactive agents, with two key functional groups: an electron-

withdrawing methylsulfonyl moiety at the C2 position and a carboxylic acid at the C4 position.

This unique combination imparts valuable physicochemical properties and reactivity, positioning

it as a versatile building block for chemical synthesis and a potential covalent modifier of

biological targets. This document details its structure, physicochemical properties, synthesis,

reactivity, and explores its biological significance and applications, supported by detailed

experimental protocols and authoritative references.

Introduction: The Strategic Combination of a
Privileged Core and Reactive Functionalities
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the essential backbone of

nucleobases uracil, cytosine, and thymine in DNA and RNA. Its derivatives exhibit a vast

spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory,
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and antiviral properties. The strategic functionalization of this scaffold is a key approach in the

design of novel therapeutics.

2-(Methylsulfonyl)pyrimidine-4-carboxylic acid emerges as a particularly strategic derivative

due to its dual functionalities:

The Methylsulfonyl Group (-SO₂CH₃): This powerful electron-withdrawing group serves as an

excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. Its presence

makes the C2 position of the pyrimidine ring highly electrophilic and susceptible to attack by

nucleophiles, most notably the thiol side chains of cysteine residues in proteins. This

reactivity is the basis for its application as a covalent warhead in the design of targeted

inhibitors.

The Carboxylic Acid Group (-COOH): This functional group provides a versatile handle for

synthetic elaboration, allowing for the formation of amides, esters, and other derivatives. It

also enhances aqueous solubility and offers a critical hydrogen bond donor/acceptor site for

molecular recognition at a biological target's active site.

This guide will dissect these features to provide a holistic understanding of the molecule's

potential in modern drug discovery.

Physicochemical Properties and Structural Analysis
The structural and physicochemical properties of 2-(methylsulfonyl)pyrimidine-4-carboxylic
acid are fundamental to its behavior in both chemical and biological systems.

Chemical Structure:

Table 1: Physicochemical and Identification Data
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Property Value Source(s)

IUPAC Name
2-(Methylsulfonyl)pyrimidine-4-

carboxylic acid
-

CAS Number 1370411-46-3

Molecular Formula C₆H₆N₂O₄S

Molecular Weight 202.19 g/mol

Canonical SMILES
CS(=O)

(=O)C1=NC=C(N=C1)C(=O)O

Physical Form Solid (predicted)

Storage Conditions
Sealed in dry, room

temperature

Synthesis and Chemical Reactivity
The synthesis of 2-(methylsulfonyl)pyrimidine-4-carboxylic acid typically leverages the

established chemistry of pyrimidine precursors. A common and effective strategy involves the

oxidation of a more readily available 2-(methylthio)pyrimidine intermediate.

Proposed Synthetic Pathway
A plausible two-step synthesis begins with a 2-chloropyrimidine precursor, followed by

nucleophilic substitution with a sulfur source and subsequent oxidation.

Starting Material Intermediate Final Product

2-Chloro-pyrimidine-
4-carboxylic acid

2-(Methylthio)pyrimidine-
4-carboxylic acid

  + CH₃SNa (Sodium thiomethoxide)
  Nucleophilic Substitution 2-(Methylsulfonyl)pyrimidine-

4-carboxylic acid

  + Oxidizing Agent (e.g., Oxone®)
  Oxidation  

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 2-(methylsulfonyl)pyrimidine-4-carboxylic acid.
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Chemical Reactivity Profile
The reactivity of this molecule is dominated by the electrophilic nature of the C2 position, a

direct consequence of the attached methylsulfonyl group.

Nucleophilic Aromatic Substitution (SₙAr): This is the hallmark reaction. The methylsulfonyl

moiety is an exceptional leaving group, far more reactive than corresponding chloro or

methylthio substituents. It readily reacts with soft nucleophiles, particularly thiols (e.g.,

cysteine residues), at or near physiological pH. The reaction proceeds via a Meisenheimer

intermediate, resulting in the formation of a stable thioether bond and the release of

methanesulfinic acid. This high reactivity and specificity for thiols make it an ideal

electrophile for covalent targeting.

Reactions of the Carboxylic Acid: The -COOH group undergoes standard transformations,

such as esterification with alcohols under acidic conditions or amide bond formation with

amines using coupling agents (e.g., EDC, HATU). This allows the core scaffold to be readily

incorporated into larger, more complex molecules.

Biological Significance and Potential Applications
While direct biological data for 2-(methylsulfonyl)pyrimidine-4-carboxylic acid is sparse in

publicly accessible literature, the well-documented reactivity of the 2-sulfonylpyrimidine scaffold

provides a strong basis for its potential applications.

Covalent Inhibitor Design
The primary application lies in its use as a "warhead" for targeted covalent inhibitors. Covalent

drugs have seen a resurgence due to their potential for increased potency, prolonged duration

of action, and ability to overcome drug resistance. The 2-sulfonylpyrimidine moiety is highly

attractive for this purpose because:

Cysteine Selectivity: It demonstrates high chemoselectivity for cysteine residues over other

nucleophilic amino acids like lysine under physiological conditions.

Tunable Reactivity: The reactivity of the scaffold can be modulated by introducing other

substituents onto the pyrimidine ring. Electron-withdrawing groups enhance reactivity, while
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electron-donating groups can attenuate it, allowing for fine-tuning to match the nucleophilicity

of a target cysteine.

Biocompatibility: The reaction occurs under mild, metal-free conditions compatible with

biological systems.

Chemical Biology and Proteomics
Related 2-sulfonylpyrimidines have been utilized as chemical probes for identifying and

labeling reactive cysteines within the proteome. This application is crucial for target

identification and validation, helping to map the "ligandable" cysteinome and uncover new

therapeutic targets.

Intermediate for Medicinal Chemistry
Beyond its role as a covalent warhead, the compound is a valuable synthetic intermediate. The

sulfonyl group can be displaced by a variety of nucleophiles (amines, alcohols, etc.) to build

diverse libraries of pyrimidine derivatives for screening against a wide range of biological

targets. Several approved drugs and clinical candidates containing the pyrimidine core are

synthesized from 2-(methylsulfonyl)pyrimidine intermediates.

Experimental Protocols
The following protocols are provided as illustrative examples based on established chemical

principles for the synthesis and characterization of similar compounds. Safety Note: These

procedures should only be performed by trained chemists in a well-ventilated fume hood with

appropriate personal protective equipment (PPE).

Protocol 1: Two-Step Synthesis of 2-
(Methylsulfonyl)pyrimidine-4-carboxylic Acid
Step A: Synthesis of 2-(Methylthio)pyrimidine-4-carboxylic acid

Reaction Setup: To a solution of 2-chloropyrimidine-4-carboxylic acid (1.0 eq) in a suitable

polar aprotic solvent (e.g., THF or DMF), add sodium thiomethoxide (CH₃SNa, 1.1 eq)

portion-wise at 0 °C under an inert nitrogen atmosphere.
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Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-

18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

Work-up and Isolation: Upon completion, carefully quench the reaction with water and acidify

with 1M HCl to a pH of ~3-4. The resulting precipitate can be collected by filtration, washed

with cold water, and dried under vacuum to yield the crude 2-(methylthio)pyrimidine-4-

carboxylic acid intermediate.

Step B: Oxidation to 2-(Methylsulfonyl)pyrimidine-4-carboxylic Acid

Reaction Setup: Dissolve the crude 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq) from

Step A in a mixture of acetone and water. Cool the solution to 0 °C in an ice bath.

Oxidation: Add potassium peroxymonosulfate (Oxone®, 2.2 eq) portion-wise, ensuring the

internal temperature does not rise significantly. The use of Oxone® in an aqueous-organic

mixture provides an effective and environmentally friendly oxidation system.

Reaction Execution: Stir the mixture at room temperature for 4-6 hours, monitoring for the

disappearance of the starting material by TLC or LC-MS.

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium

thiosulfate. Extract the product into an organic solvent such as ethyl acetate. Wash the

combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by recrystallization

or flash column chromatography to yield the final product.

Protocol 2: Characterization of the Final Product
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Acquire a spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). Expect to

see a singlet for the methylsulfonyl protons (-SO₂CH₃) around 3.4-3.6 ppm and distinct

aromatic protons for the pyrimidine ring. The carboxylic acid proton will appear as a broad

singlet at a downfield chemical shift (>12 ppm).

¹³C NMR: Confirm the presence of the expected number of carbon signals, including the

carbonyl carbon of the carboxylic acid (~165 ppm) and the carbons of the pyrimidine ring.
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Mass Spectrometry (MS):

Use Electrospray Ionization (ESI) in negative mode to observe the [M-H]⁻ ion, confirming

the molecular weight of 202.19 g/mol . High-Resolution Mass Spectrometry (HRMS)

should be used to confirm the elemental composition.

Purity Analysis:

Assess the purity of the final compound using High-Performance Liquid Chromatography

(HPLC) with UV detection.

Conclusion
2-(Methylsulfonyl)pyrimidine-4-carboxylic acid is a molecule of high strategic value in

contemporary chemical biology and drug discovery. Its structure combines a biologically

relevant pyrimidine scaffold with a thiol-reactive sulfonyl group and a synthetically versatile

carboxylic acid. This unique arrangement makes it an excellent candidate for the development

of targeted covalent inhibitors, advanced chemical probes, and as a key intermediate for the

synthesis of diverse small molecule libraries. The straightforward and robust synthetic routes to

access this compound further enhance its utility for researchers aiming to innovate at the

interface of chemistry and biology.

To cite this document: BenchChem. [2-(Methylsulfonyl)pyrimidine-4-carboxylic acid structure
and properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b173869#2-methylsulfonyl-pyrimidine-4-carboxylic-
acid-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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